N'-[(E)-(4-ethylphenyl)methylidene]pyridine-2-carbohydrazide
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Overview
Description
N’-[(E)-(4-ethylphenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the nitrogen is bonded to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(E)-(4-ethylphenyl)methylidene]pyridine-2-carbohydrazide can be synthesized through the condensation reaction between 4-ethylbenzaldehyde and pyridine-2-carbohydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-ethylphenyl)methylidene]pyridine-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-ethylphenyl)methylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted hydrazones or hydrazides.
Scientific Research Applications
N’-[(E)-(4-ethylphenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethylphenyl)methylidene]pyridine-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity. Additionally, the hydrazone moiety can interact with biological macromolecules, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(4-ethylphenyl)methylidene]pyridine-2-carbohydrazide is unique due to its specific structural features, such as the presence of the 4-ethylphenyl group and the pyridine ring.
Properties
Molecular Formula |
C15H15N3O |
---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
N-[(E)-(4-ethylphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H15N3O/c1-2-12-6-8-13(9-7-12)11-17-18-15(19)14-5-3-4-10-16-14/h3-11H,2H2,1H3,(H,18,19)/b17-11+ |
InChI Key |
KQGQCIDNQUHGHZ-GZTJUZNOSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=N2 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=N2 |
solubility |
12.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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